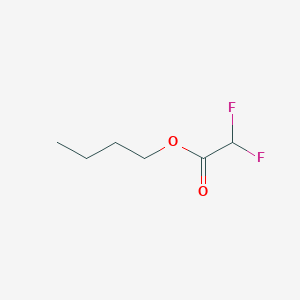

Butyl 2,2-difluoroacetate

Descripción

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry has become a cornerstone of modern chemical research, with profound impacts across various scientific and industrial sectors. orgsyn.org The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. orgsyn.org Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to unique molecular characteristics.

In medicinal chemistry, approximately one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). orgsyn.org Similarly, the agrochemical industry utilizes organofluorine compounds to develop more potent and stable pesticides and herbicides.

Beyond life sciences, organofluorine compounds are integral to materials science, finding use in the creation of advanced polymers like Teflon, refrigerants, and solvents with unique properties. researchgate.net The development of novel fluorinating reagents and synthetic methodologies continues to expand the toolkit available to chemists, enabling the construction of increasingly complex and valuable fluorinated molecules. The synthesis of these compounds is a significant challenge as very few occur naturally, making synthetic innovation in this area crucial. researchgate.net

Contextualization of Difluorinated Esters within Fluorine Chemistry

Within the vast landscape of organofluorine chemistry, difluorinated esters, such as Butyl 2,2-difluoroacetate, represent an important class of compounds. The geminal difluoro group (CF2) at the α-position to the ester carbonyl imparts distinct reactivity and properties. These esters are considered valuable fluorinated building blocks for the synthesis of more complex gem-difluorinated organic compounds.

The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various chemical transformations. Difluorinated esters are often more stable than their monofluorinated or non-fluorinated counterparts under certain conditions, yet they can be readily transformed into other functional groups.

Difluorinated silyl (B83357) enol ethers, which can be derived from difluoroacetate (B1230586) esters, are significant intermediates in fluorine chemistry, providing pathways to a variety of gem-difluorinated structures. chemsrc.com Research has focused on developing efficient methods for the synthesis of difluorinated esters and their derivatives, as they serve as precursors to important molecules, including α,α-difluoro-β-amino acids and other biologically active compounds. researchgate.net The reactivity of the difluoroacetate moiety allows for its participation in a range of reactions, including reductions, substitutions, and cross-coupling reactions, making these esters versatile tools in organic synthesis.

Historical Evolution and Current Research Landscape of this compound

The study of this compound is situated within the broader historical development of organofluorine chemistry, which began in the 19th century and gained significant momentum in the mid-20th century. orgsyn.orgsigmaaldrich.com The initial synthesis of organofluorine compounds was challenging, but the discovery of new fluorinating agents and synthetic methods propelled the field forward.

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the synthesis of related difluoroacetate esters has been an area of active investigation. For instance, the synthesis of tert-butyl 2-bromo-2,2-difluoroacetate often involves the reaction of tert-butyl acetate (B1210297) with bromodifluoroacetic acid. The reduction of such bromo derivatives can yield the corresponding difluoroacetate. Another approach is the direct fluorination of a corresponding chloro- or bromoacetate (B1195939) using a fluoride (B91410) source like potassium fluoride. Transesterification of other difluoroacetate esters, such as methyl difluoroacetate, with butanol presents another synthetic route. A notable synthesis in the broader family is the preparation of n-butyl 2,2-difluorocyclopropanecarboxylate, which utilizes n-butyl acrylate (B77674) as a starting material in a reaction with a difluorocarbene source. orgsyn.org

The current research landscape for this compound and its analogs is focused on their application as synthetic intermediates. The difluoroacetate moiety is a valuable synthon for introducing the difluoromethyl group into organic molecules. Research explores their use in nucleophilic substitution reactions, where the ester can be transformed into other functional groups, and in the synthesis of fluorinated heterocycles and other complex targets. The unique reactivity of these esters makes them relevant in the development of new synthetic methodologies, particularly for creating novel pharmaceuticals and agrochemicals where the presence of a difluoromethyl group can confer desirable properties.

Below are tables detailing some of the properties and synthetic approaches related to butyl difluoroacetate and similar compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 368-35-4 | C₆H₁₀F₂O₂ | 152.14 |

| tert-Butyl 2,2-difluoroacetate | 1419169-33-7 | C₆H₁₀F₂O₂ | 152.14 |

| tert-Butyl 2-bromo-2,2-difluoroacetate | 263723-24-6 | C₆H₉BrF₂O₂ | 231.04 |

Data sourced from chemsrc.com

Table 2: Selected Synthetic Reactions Involving Butyl Acrylate and Difluoroacetate Analogs

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Difluorocyclopropanation | n-Butyl acrylate, Trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate | Toluene, NaF, Reflux | n-Butyl 2,2-difluorocyclopropanecarboxylate | 55% | orgsyn.org |

| Reduction | tert-Butyl 2-bromo-2,2-difluoroacetate | Lithium aluminum hydride (LiAlH₄), Anhydrous conditions | tert-Butyl 2,2-difluoroacetate | - | |

| Fluorination | tert-Butyl bromoacetate | Potassium fluoride (KF), Dimethylformamide (DMF), 120°C | tert-Butyl difluoroacetate | 60% conversion | |

| Transesterification | Methyl difluoroacetate, tert-butanol | Titanium(IV) isopropoxide, 80°C | tert-Butyl difluoroacetate | 70% |

Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-35-4 | |

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl 2,2 Difluoroacetate

Esterification Strategies

The most direct method for the synthesis of butyl 2,2-difluoroacetate is the esterification of 2,2-difluoroacetic acid with butanol. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. athabascau.caorganic-chemistry.org

Acid-Catalyzed Esterification of 2,2-Difluoroacetic Acid with Butanol

The acid-catalyzed esterification of 2,2-difluoroacetic acid with butanol proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. The subsequent reaction forms a tetrahedral intermediate. organic-chemistry.org Through a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Several factors can be optimized to enhance the yield and purity of this compound in an acid-catalyzed esterification.

Table 1: Key Parameters for Optimization of this compound Synthesis via Esterification

| Parameter | Typical Range/Condition | Rationale |

| Molar Ratio (Butanol:Acid) | 1:1 to 10:1 or higher | Using an excess of butanol shifts the reaction equilibrium towards the ester product. |

| Catalyst Loading | 1-5 mol% of the carboxylic acid | A sufficient amount of catalyst is needed to accelerate the reaction to a practical rate. |

| Temperature | Reflux temperature of the alcohol | Heating the reaction mixture increases the reaction rate. The reflux temperature of butanol is approximately 117-118°C. |

| Reaction Time | Several hours (e.g., 2-24 hours) | The reaction needs sufficient time to reach equilibrium or completion. |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent | Removal of water, a byproduct, drives the equilibrium towards the formation of the ester. operachem.com |

For example, a laboratory-scale synthesis might involve refluxing a mixture of 2,2-difluoroacetic acid and a significant excess of butanol with a catalytic amount of sulfuric acid for several hours, with continuous removal of water using a Dean-Stark trap. operachem.com After the reaction is complete, the excess butanol can be removed by distillation, and the crude ester is then purified, typically by washing with a basic solution to remove any unreacted acid and the acid catalyst, followed by drying and fractional distillation. operachem.com

Industrial-Scale Production Methodologies

On an industrial scale, the production of esters like this compound often employs continuous processes to improve efficiency and reduce costs. nih.gov Reactive distillation is a common technique where the reaction and separation of products occur simultaneously in a single unit. nih.gov In this process, the esterification reaction takes place in a distillation column. The heavier ester product moves down the column while the more volatile water byproduct is continuously removed from the top, effectively driving the reaction to completion.

For industrial production, solid acid catalysts are often preferred over liquid acids like sulfuric acid to minimize corrosion issues and simplify catalyst separation and recycling. nih.gov

Synthesis via Halogenated Precursors

An alternative route to this compound involves the use of halogenated precursors, such as butyl 2-bromo-2,2-difluoroacetate.

Reduction of Bromodifluoroacetate Derivatives to this compound

While direct reduction of a bromodifluoroacetate to a difluoroacetate (B1230586) is not a commonly cited specific reaction, general principles of dehalogenation can be applied. Catalytic hydrogenation is a powerful method for the reduction of various functional groups. googleapis.commdpi.com In this context, butyl 2-bromo-2,2-difluoroacetate could potentially be reduced to this compound using a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas (H₂). The reaction would involve the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

The general reaction would be: BrCF₂CO₂C₄H₉ + H₂ → HCF₂CO₂C₄H₉ + HBr

The reaction conditions, such as catalyst loading, hydrogen pressure, temperature, and solvent, would need to be carefully optimized to achieve high conversion and selectivity, avoiding the reduction of the ester group.

Preparation of Intermediate Halogenated Difluoroacetates

The key intermediate, butyl 2-bromo-2,2-difluoroacetate, can be synthesized from readily available starting materials. A common method involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with butanol. google.com The highly reactive acid chloride readily reacts with the alcohol in an exothermic reaction to form the corresponding ester and hydrogen chloride. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

Another approach involves the esterification of 2-bromo-2,2-difluoroacetic acid with butanol, similar to the method described in section 2.1.1. Furthermore, a patent describes a process where 2-bromo-2,2-difluoroacetate esters are prepared by reacting difluoro dichloro ethylene dibromide with sulfur trioxide to generate 2-bromo-2,2-difluoroacetyl chloride, which is then reacted with an alcohol. google.com

Difluorocarbene-Mediated Approaches

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a valuable tool in organofluorine chemistry for the introduction of the difluoromethylene group into organic molecules. Its electrophilic nature allows it to react with electron-rich species, most notably in cycloaddition reactions with alkenes and alkynes. Advanced methodologies have focused on the efficient and controlled in situ generation of difluorocarbene from stable precursors, enabling the synthesis of complex fluorinated structures.

Generation of Difluorocarbene from Advanced Precursors (e.g., Trimethylsilyl (B98337) 2-Fluorosulfonyl-2,2-difluoroacetate)

A prominent and highly efficient precursor for the generation of difluorocarbene under mild conditions is Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA). rsc.orgresearchgate.netresearchgate.net TFDA is a colorless liquid that is readily prepared from the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride. researchgate.netresearchgate.net This reagent has gained favor over other sources due to its lower toxicity compared to heavy metal-based reagents and its ability to generate difluorocarbene at lower temperatures. nih.gov

The generation of difluorocarbene from TFDA is typically initiated by a catalytic amount of a fluoride (B91410) ion source. researchgate.net The mechanism involves the fluoride-catalyzed decomposition of TFDA, which yields difluorocarbene, fluorosulfonyltrimethylsilane, and carbon dioxide. This process allows for the controlled, in situ generation of the carbene, which can then react with a co-substrate in the reaction mixture. organic-chemistry.org The use of TFDA is particularly advantageous for reactions involving electron-deficient alkenes, which are often poor substrates for other difluorocarbene sources. researchgate.netenamine.net For instance, the unprecedented addition of difluorocarbene to n-butyl acrylate (B77674) proceeds in high yield using this method. researchgate.net

Cycloaddition Reactions with Difluorocarbene for Fluorinated Ring Systems

Once generated, the electrophilic difluorocarbene readily undergoes [2+1] cycloaddition reactions with a wide range of alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.orgcas.cn These three-membered fluorinated rings are valuable synthetic intermediates. beilstein-journals.orgnih.gov The reaction exhibits broad substrate scope, accommodating both electron-rich and electron-deficient olefins. researchgate.netorganic-chemistry.org

The efficiency of the cycloaddition is demonstrated across various substrates, including styrenes, cyclic alkenes, and derivatives of phenylacetylene. organic-chemistry.org The reaction conditions are generally mild, and the use of continuous flow technology has been shown to further improve control over the reaction, reducing reaction times and enhancing safety. organic-chemistry.orgvapourtec.com

Below is a table summarizing the difluorocyclopropanation of various alkenes using difluorocarbene generated from different precursors.

Table 1: Examples of Difluorocyclopropanation of Alkenes

| Alkene Substrate | Difluorocarbene Source | Product | Yield (%) |

|---|---|---|---|

| Cyclooctene | TFDA | 9,9-Difluorobicyclo[6.1.0]nonane | Moderate |

| n-Butyl acrylate | TFDA | n-Butyl 2,2-difluorocyclopropanecarboxylate | 73% |

| Styrene | TMSCF₃/NaI | 1,1-Difluoro-2-phenylcyclopropane | 95% |

| 1-Octene | TMSCF₃/NaI | 1,1-Difluoro-2-hexylcyclopropane | 88% |

| Indene | TMSCF₃/NaI | 1,1-Difluorocyclopropa[a]indene | 99% |

Data compiled from multiple research findings. researchgate.netorganic-chemistry.org

Beyond simple cycloaddition, difluorocarbene generated from TFDA can also participate in more complex cycloadditions, such as [4+1] cycloadditions with α,β‐unsaturated imines, to yield five-membered heterocyclic ring systems like 2-fluoropyrroles after subsequent elimination steps. researchgate.netresearchgate.net

Subsequent Chemical Transformations to Access this compound Derivatives

The fluorinated ring systems obtained from difluorocarbene cycloadditions are versatile precursors for various derivatives. A direct route to a derivative of this compound is the reaction of difluorocarbene with n-butyl acrylate. This reaction yields n-butyl 2,2-difluorocyclopropanecarboxylate, a cyclopropyl ester derivative. researchgate.net

Furthermore, gem-difluorocyclopropanes can undergo ring-opening transformations to provide access to a wider array of acyclic fluorinated compounds. beilstein-journals.orgrsc.org These reactions are driven by the release of ring strain inherent in the three-membered ring. beilstein-journals.orgcas.cn Depending on the reaction conditions and the substrate, the ring-opening can proceed through various mechanisms, including radical, thermal, or transition-metal-catalyzed pathways. rsc.orgcas.cn These transformations can lead to the formation of linear monofluoroalkenes or other functionalized difluoro compounds, which can be further elaborated to form different types of this compound derivatives. rsc.org

Reaction Mechanisms and Reactivity Profiles of Butyl 2,2 Difluoroacetate

Nucleophilic Reactivity and Substitution Pathways

Nucleophilic reactions at the carbonyl group are a cornerstone of the reactivity of esters. In Butyl 2,2-difluoroacetate, this reactivity is significantly enhanced.

Direct nucleophilic substitution of the fluorine atoms in this compound is not a typical reaction pathway under standard nucleophilic substitution conditions. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the fluoride (B91410) ion a very poor leaving group. Consequently, reactions that would typically proceed via an SN1 or SN2 mechanism at the α-carbon to displace a halide are not observed for the fluorine substituents in this compound.

However, C-F bond activation can be achieved under specific, more forcing conditions that fall outside of classical nucleophilic substitution. These methods often involve transition-metal catalysis or photoredox-induced radical pathways. acs.orgsioc-journal.cnorganic-chemistry.orgrsc.org For instance, visible-light-induced reactions can activate the C-F bond in certain fluorinated esters, leading to the formation of difluoroalkyl radicals that can participate in further reactions. acs.orgacs.org These specialized C-F activation strategies represent an expanding area of research but are distinct from the direct nucleophilic displacement of fluoride.

While the fluorine atoms are not typically displaced, they play a crucial directive and activating role in nucleophilic reactions. The primary site of nucleophilic attack on this compound is the electron-deficient carbonyl carbon. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the adjacent α-carbon. This effect is relayed to the carbonyl carbon, significantly increasing its electrophilicity and making it a prime target for nucleophiles.

The mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. The fluorine atoms influence both steps:

Nucleophilic Addition: The enhanced electrophilicity of the carbonyl carbon accelerates the initial attack by a nucleophile (Nu⁻), leading to the formation of a tetrahedral intermediate.

Stabilization of the Intermediate: The resulting tetrahedral alkoxide intermediate is stabilized by the electron-withdrawing fluorine atoms, which help to delocalize the negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the butoxide (-OBu) leaving group.

This activating role means that this compound is more reactive towards nucleophiles in acyl substitution reactions than its non-fluorinated analogue, Butyl acetate (B1210297).

Hydrolytic and Reductive Transformations

The increased electrophilicity of the carbonyl carbon in this compound profoundly impacts its rate of hydrolysis and reduction.

Acid-catalyzed hydrolysis is an equilibrium process where the ester is converted to a carboxylic acid and an alcohol. scribd.com For this compound, the products are 2,2-difluoroacetic acid and butanol. The presence of α-fluorine atoms is known to accelerate this reaction compared to non-fluorinated esters. acs.org

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺), which further increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. The electron-withdrawing fluorine atoms make this carbon particularly susceptible to attack.

Formation of a Tetrahedral Intermediate: This attack results in a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, converting the butoxy group into a good leaving group (butanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butanol.

Deprotonation: The protonated carbonyl group of the resulting 2,2-difluoroacetic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.

Table 1: Key Intermediates in the Acid-Catalyzed Hydrolysis of this compound

| Step | Intermediate Name | Structure | Key Feature |

| 1 | Protonated Ester | Enhanced electrophilicity of carbonyl carbon. | |

| 2-3 | Tetrahedral Intermediate | Formed by nucleophilic attack of water. | |

| 4 | Protonated Tetrahedral Intermediate | Butoxy group is converted to a good leaving group. | |

| 5-6 | 2,2-Difluoroacetic Acid | F₂CHCOOH | Final carboxylic acid product. |

Base-promoted hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol. wikipedia.org The rate of this reaction is also significantly accelerated by the α-fluorine substituents. nih.govresearchgate.net Studies have shown that for each fluorine atom added to an ester, the hydrolysis rate can increase by a factor of 3 to 4. nih.gov

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the highly electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral alkoxide intermediate. The negative charge on the oxygen is stabilized by the strong inductive effect of the nearby difluoromethyl group.

Elimination of the Leaving Group: The intermediate collapses, expelling the butoxide ion (BuO⁻) as the leaving group and forming 2,2-difluoroacetic acid.

Acid-Base Reaction: The butoxide ion is a strong base and immediately deprotonates the newly formed 2,2-difluoroacetic acid in a rapid and irreversible acid-base reaction. This step drives the equilibrium towards the products.

Formation of Products: The final products are the 2,2-difluoroacetate salt and butanol (formed after the butoxide ion abstracts a proton).

Table 2: Comparison of Hydrolysis Reactivity

| Ester | Relative Hydrolysis Rate | Influence of Fluorine |

| Ethyl Acetate | Baseline | N/A |

| Ethyl Monofluoroacetate | ~8x faster than Ethyl Acetate nih.gov | Significant rate acceleration. |

| Ethyl Difluoroacetate (B1230586) | ~24-32x faster than Ethyl Acetate nih.gov | Further rate increase with second fluorine atom. |

| This compound | Significantly faster than Butyl Acetate | Strong inductive effect enhances carbonyl electrophilicity. |

Esters can be reduced to primary alcohols using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.orgnumberanalytics.com Weaker agents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reduction of this compound with LiAlH₄ yields 2,2-difluorobutanol.

The mechanism is a two-stage process:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating the butoxide ion (BuO⁻) as a leaving group to form an intermediate aldehyde (2,2-difluoroacetaldehyde).

Second Hydride Addition: Aldehydes are more reactive towards reduction than esters. Therefore, the 2,2-difluoroacetaldehyde intermediate is immediately attacked by a second hydride ion from LiAlH₄.

Formation of the Alkoxide: This second nucleophilic attack produces an alkoxide intermediate.

Protonation: An acidic workup (e.g., addition of water or dilute acid) protonates the alkoxide ion to give the final product, 2,2-difluorobutanol. libretexts.orgpw.live

The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of this compound exceptionally electrophilic, facilitating a rapid initial attack by the hydride reagent.

Radical and Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling a wide range of synthetic transformations. nih.govnih.gov Alkyl halodifluoroacetates, including bromo- and iodo-derivatives of this compound, are excellent precursors for generating carbon-centered radicals through these methods. nih.gov

The key step in the radical reactivity of this compound precursors, such as butyl 2-bromo-2,2-difluoroacetate, is the homolytic cleavage of the carbon-halogen bond to generate a difluoroacetyl radical (•CF₂CO₂Bu). This is typically achieved using a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer with the substrate. nih.govacs.org For instance, excited-state photocatalysts can reduce the C-Br bond in α-bromodifluoroesters, leading to the formation of the corresponding radical. nih.govmdpi.com

The reactivity of the resulting radical is a subject of significant interest. While the •CF₂CO₂R radical is the primary species formed, related radicals like the difluoromethyl radical (•CF₂H) are often studied to understand the electronic nature of these intermediates. The •CF₂H radical is generally considered to possess nucleophilic character, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.govresearchgate.net This nucleophilicity dictates its reactivity, particularly its preference for adding to electron-deficient π-systems. nih.gov

Various reagents and methods have been developed to generate difluoromethyl radicals for synthetic applications, including the use of zinc difluoromethanesulfinate (DFMS) with an oxidant like tert-butyl hydroperoxide (TBHP), or the photolysis of hypervalent iodine(III) reagents bearing difluoroacetoxy ligands. bohrium.comnih.gov These studies provide a broader context for the expected behavior of radicals derived from this compound.

The mechanism of photocatalytic difluoromethylation generally proceeds through a catalytic cycle involving a photosensitizer, such as an iridium or ruthenium complex. nih.govmdpi.com A representative mechanism, based on the use of an alkyl bromodifluoroacetate (BrCF₂CO₂R), is outlined below:

Photoexcitation: The photocatalyst (PC), for example, fac-[Ir(ppy)₃], absorbs visible light to reach its long-lived, high-energy excited state (PC*).

Oxidative Quenching: The excited photocatalyst (PC*) is oxidatively quenched by the alkyl bromodifluoroacetate. It transfers a single electron to the substrate, generating the difluoroacetyl radical (•CF₂CO₂R), a bromide anion (Br⁻), and the oxidized form of the photocatalyst (PC⁺). mdpi.com

Radical Reaction: The newly formed radical (•CF₂CO₂R) reacts with a target molecule, such as an alkene or (hetero)arene, to form a new radical intermediate. nih.govmdpi.com

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state (PC) by a sacrificial electron donor or by oxidizing the radical adduct from the previous step, completing the catalytic cycle. mdpi.com

The involvement of radical intermediates in these pathways is frequently confirmed through control experiments. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene (B42955) can completely suppress the formation of the desired product, providing strong evidence for a radical-mediated mechanism. acs.orgmdpi.comuliege.be

Single Electron Transfer (SET) is the fundamental process that initiates the radical cascade in these photoredox reactions. nih.govnih.gov The feasibility of the SET process depends on the redox potentials of both the excited photocatalyst and the radical precursor. nih.gov Contemporary approaches often involve the reductive cleavage of a carbon-halogen bond in an alkyl halide by an excited state photocatalyst. acs.org This process is exergonic when the photocatalyst has sufficient electrochemical potential to reduce the substrate. nih.gov

In the context of butyl 2-bromo-2,2-difluoroacetate, the excited photocatalyst donates an electron to the C-Br bond. This transfer populates the σ* antibonding orbital of the C-Br bond, leading to its rapid fragmentation into the •CF₂CO₂Bu radical and a bromide anion. mdpi.com This SET event effectively converts light energy into chemical reactivity, allowing for the formation of C-C bonds under remarkably mild conditions. Dual catalytic systems have also been developed, where an iodide salt acts as a co-catalyst to generate a more easily reducible C-I bond in situ, which can then be engaged by a halogen-bonding photocatalysis platform. nih.govacs.org

Addition Reactions to Unsaturated Substrates

A primary application of the radicals generated from alkyl halodifluoroacetates is their addition to unsaturated C-C bonds, such as those in alkenes and dienes. google.com These reactions provide a direct route to more complex difluoroalkylated molecules.

For example, nickel- and palladium-catalyzed multi-component reactions have been developed that couple an alkyl bromodifluoroacetate, an unsaturated substrate like 1,3-butadiene, and an arylboronic acid. acs.orgmdpi.com In a typical nickel-catalyzed process, the •CF₂CO₂R radical is generated and adds to the 1,3-diene, forming a stabilized allyl radical. This intermediate is then trapped by an arylnickel complex, which, after reductive elimination, yields a 1,4-difunctionalized product. mdpi.com

Similarly, the addition of ethyl iododifluoroacetate to alkenes in the presence of sodium dithionite (B78146) has been shown to produce the corresponding adducts in good yields. researchgate.net These reactions highlight the synthetic utility of difluoroacetate-derived radicals for constructing C-C bonds with a variety of unsaturated partners.

The table below summarizes representative addition reactions involving alkyl halodifluoroacetates and unsaturated substrates.

| Difluoroacetate Precursor | Unsaturated Substrate | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl iododifluoroacetate | Various Alkenes | Na₂S₂O₄ | Alkene Addition Adduct | 62-78% | researchgate.net |

| Benzyl 2-bromo-2,2-difluoroacetate | 1,3-Butadiene & Phenylboronic acid | Ni(OTf)₂, Ligand, Na₂CO₃, CO | β,γ-Unsaturated Ketone | 79% | acs.org |

| Ethyl 2-bromo-2,2-difluoroacetate | 1,3-Butadiene & Arylboronic acids | Ni Catalyst | 1,4-Difluoroalkylarylated Product | Good to Excellent | mdpi.com |

| Bromodifluoroacetamide | 1,3-Dienes & Sulfinates/Amines | Pd Catalyst, Visible Light | Difluorofunctionalized Alkene | Moderate to Good | mdpi.com |

| Ethyl 2-bromo-2,2-difluoroacetate | Biaryl vinyl ethers | fac-[Ir(ppy)₃], Blue LED | Addition/Cyclization Product | Not specified | mdpi.com |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For Butyl 2,2-difluoroacetate, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments are utilized to unambiguously assign all atoms and confirm the molecule's constitution.

High-Resolution ¹H and ¹³C NMR for Structural Assignments

The ¹H NMR spectrum of this compound provides crucial information about the proton environments within the butyl chain. The signals corresponding to the methyl (CH₃), methylene (CH₂), and oxymethylene (OCH₂) groups are expected to appear at distinct chemical shifts, influenced by their proximity to the electron-withdrawing difluoroacetate (B1230586) group. The multiplicity of these signals, arising from spin-spin coupling, reveals the connectivity between adjacent protons.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C=O), the difluoromethyl carbon (CF₂), and the carbons of the butyl group are diagnostic. The significant downfield shift of the carbonyl and difluoromethyl carbons is a direct consequence of the high electronegativity of the oxygen and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (ester) | 4.3 | 67 |

| -CH₂- | 1.7 | 30 |

| -CH₂- | 1.4 | 19 |

| -CH₃ | 0.9 | 13 |

| CHF₂ | 6.1 (triplet) | 110 (triplet) |

| C=O | - | 164 (triplet) |

Note: These are predicted values and may vary slightly from experimental data. The multiplicity for the CHF₂ and C=O carbons is due to coupling with the fluorine atoms.

¹⁹F NMR for Quantitative and Qualitative Analysis of the Fluorine Moiety

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance environment for the two equivalent fluorine atoms. The chemical shift of this signal is characteristic of a difluoromethyl group adjacent to an ester functionality. Furthermore, the coupling between the fluorine atoms and the proton on the same carbon (²JHF) would result in a triplet in the proton-coupled ¹⁹F NMR spectrum, and conversely, a triplet for the CHF₂ proton in the ¹H NMR spectrum. This coupling provides definitive evidence for the presence of the CHF₂ group.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To further confirm the structural assignments and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons in the butyl chain, visually mapping out the -CH₂-CH₂-CH₂-CH₃ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the signals of the OCH₂, the two other methylene groups, and the methyl group in the ¹H spectrum to their corresponding signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include the correlation from the OCH₂ protons to the carbonyl carbon and the correlation from the CHF₂ proton to the carbonyl carbon, unequivocally establishing the ester linkage and the position of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the calculation of the elemental formula with high confidence, confirming the presence and number of carbon, hydrogen, fluorine, and oxygen atoms in the molecule. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of Fragmentation Pathways for Structural Information

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this compound, characteristic fragmentation would likely involve the cleavage of the butyl group and fragmentation of the difluoroacetate moiety. Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the information obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing this compound, particularly within complex, non-volatile, or thermally sensitive mixtures where GC-MS is not suitable. LC-MS offers high sensitivity and selectivity for a wide range of compounds.

The analysis begins with the separation of the mixture components using a high-performance liquid chromatography (HPLC) system, typically employing a reversed-phase column (e.g., C18). A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.

Following separation, the eluent is directed to the mass spectrometer's ion source. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation and preserve the molecular ion. In ESI, the compound is typically observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the accurate determination of the molecular weight, even in a complex matrix. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of a selected precursor ion, generating structural information for definitive identification. The high selectivity of LC-MS makes it invaluable for quantifying trace levels of the compound in challenging sample types.

Table 2: Expected Molecular Ions for this compound in LC-MS

| Ion Species | Formula | Ionization Mode | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₁F₂O₂]⁺ | Positive ESI/APCI | Protonated molecule |

| [M+Na]⁺ | [C₆H₁₀F₂NaO₂]⁺ | Positive ESI/APCI | Sodium adduct |

This table represents common adducts in LC-MS; the predominant species depends on mobile phase composition and instrument settings.

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique vibrational spectrum is generated.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band associated with the ester carbonyl (C=O) stretching vibration, which is expected at a relatively high wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms. Indeed, analysis of structurally related compounds shows this peak appears around 1784 cm⁻¹. amazonaws.com Strong bands corresponding to the C-F bond stretches are also definitive markers. Additionally, the spectrum will display absorption bands for the C-O stretching of the ester linkage and various C-H stretching and bending vibrations from the butyl group.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~2960-2870 | C-H Stretch | Alkyl (Butyl group) | Medium-Strong |

| ~1784 | C=O Stretch | Ester Carbonyl | Strong |

| ~1465, 1380 | C-H Bend | Alkyl (Butyl group) | Medium |

| ~1300-1100 | C-F Stretch | Difluoroalkane | Strong |

Data is based on known spectral correlations and data from structurally similar compounds.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as an excellent complement to FTIR, providing information on the vibrational modes of a molecule. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an FTIR spectrum.

For this compound, the Raman spectrum would be expected to show strong signals for the C-C backbone vibrations of the butyl chain. The symmetric stretching of the C-F bonds may also produce a notable Raman signal. While the carbonyl (C=O) stretch is visible in Raman, it is typically less intense than in the IR spectrum. The combination of both FTIR and Raman data provides a more complete vibrational profile of the molecule, aiding in its comprehensive characterization. Detailed experimental Raman spectra for this specific compound are not widely available in the literature.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Vibrational Mode | Functional Group | Predicted Intensity |

|---|---|---|---|

| ~2950-2850 | C-H Stretch | Alkyl (Butyl group) | Strong |

| ~1780 | C=O Stretch | Ester Carbonyl | Weak-Medium |

| ~1450 | C-H Bend | Alkyl (Butyl group) | Medium |

| ~1100-1000 | C-F Symmetric Stretch | Difluoroalkane | Medium |

This table is based on theoretical predictions as specific experimental data is not readily available.

Chromatographic Separation Techniques

Gas Chromatography (GC) for Quantitative and Qualitative Analysis of Mixtures

Gas Chromatography (GC), particularly when equipped with a Flame Ionization Detector (FID), is a robust and widely used method for both the qualitative and quantitative analysis of volatile compounds like this compound.

For qualitative analysis, the retention time (the time taken for the compound to travel through the GC column) is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow rate). By injecting a known standard of this compound, its retention time can be established. Subsequent analysis of an unknown mixture allows for the tentative identification of the compound by matching retention times.

For quantitative analysis, the area of the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. The FID is highly sensitive to hydrocarbon compounds and exhibits a linear response over a wide concentration range, making it ideal for accurate quantification. By creating a calibration curve from standards of known concentrations, the precise amount of this compound in a sample can be determined. A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms) is typically suitable for separating this type of ester from other components in a mixture.

Table 5: Typical Parameters for GC Analysis of this compound

| Parameter | Typical Value / Type | Purpose |

|---|---|---|

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms) | Separation of semi-volatile compounds |

| Injector Temperature | 250 °C | Ensure complete volatilization |

| Oven Program | Start at 50°C, ramp to 250°C | Separate components based on boiling point |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Detector | Flame Ionization Detector (FID) | Quantification |

| Detector Temperature | 280-300 °C | Prevent condensation |

These parameters represent a typical starting point and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical separation of organofluorine compounds like this compound. nih.govperkinelmer.com The introduction of fluorine atoms into organic molecules can significantly alter their polarity and interactions with stationary and mobile phases, necessitating specific chromatographic approaches for effective separation. nih.gov

Analytical HPLC, on the other hand, is used for the identification and quantification of this compound in a sample. The method's high sensitivity and resolution make it suitable for detecting trace amounts of the compound. A typical analytical HPLC system for this purpose would consist of a C18 column with a gradient elution program, often using a mixture of acetonitrile and water as the mobile phase. nih.gov Detection is commonly achieved using a UV detector, as the ester functional group in this compound provides some UV absorbance, or more advanced detectors like mass spectrometry (MS) for higher sensitivity and structural confirmation. nih.govslideshare.net

The separation of fluorinated compounds from their non-fluorinated analogs is a key application of HPLC. nih.gov The presence of the two fluorine atoms in this compound gives it a distinct polarity and "fluorophilicity" that can be exploited for separation. nih.gov For instance, using a fluorinated stationary phase can enhance the retention of fluorinated compounds relative to their hydrocarbon counterparts when using a hydrocarbon eluent. Conversely, a hydrocarbon column with a fluorinated eluent can also provide excellent separation. nih.gov

Below is a hypothetical data table illustrating the separation of this compound from potential impurities using reversed-phase HPLC.

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Butyl Acetate (B1210297) | 3.5 | 15000 | 5 |

| Butyl 2-fluoroacetate | 4.2 | 25000 | 10 |

| This compound | 5.8 | 120000 | 50 |

| Starting Alcohol (Butanol) | 2.1 | 5000 | 2 |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Chromatographic Methods (e.g., Two-Dimensional Liquid Chromatography)

For complex samples containing this compound, one-dimensional HPLC may not provide sufficient resolution to separate all components. In such cases, advanced chromatographic techniques like two-dimensional liquid chromatography (2D-LC) offer significantly enhanced separation power. uwaterloo.ca 2D-LC combines two independent separation mechanisms in a single analysis, leading to a much higher peak capacity than either dimension alone. nih.gov

In a typical 2D-LC setup, the effluent from the first dimension (¹D) column is collected in fractions, which are then sequentially injected onto a second dimension (²D) column with a different stationary phase or mobile phase. nih.gov This "heart-cutting" mode allows for the targeted analysis of specific fractions from the first dimension, providing enhanced resolution for co-eluting peaks. nih.gov Comprehensive 2D-LC (LC×LC) involves the analysis of every fraction from the first dimension, providing a complete two-dimensional separation of the sample. uwaterloo.ca

The key to a successful 2D-LC separation is the use of orthogonal (or highly different) separation mechanisms in the two dimensions. uwaterloo.ca For the analysis of a sample containing this compound, a potential 2D-LC method could involve:

First Dimension (¹D): Reversed-phase separation on a C18 column, which separates compounds based on their hydrophobicity.

Second Dimension (²D): A column with a different selectivity, such as a fluorinated stationary phase or one that operates under hydrophilic interaction liquid chromatography (HILIC) conditions, could be used to further separate co-eluting peaks from the first dimension. slideshare.net

This approach would be particularly useful for separating this compound from structurally similar isomers or impurities that have very similar hydrophobicities and are therefore difficult to resolve in a single C18 separation. taylorfrancis.com

The data from a 2D-LC analysis is typically presented as a contour plot, where the x-axis represents the retention time in the first dimension, the y-axis represents the retention time in the second dimension, and the color intensity corresponds to the signal intensity.

Below is a hypothetical data table representing peaks in a 2D-LC analysis of a complex mixture containing this compound.

| Peak ID | ¹D Retention Time (min) | ²D Retention Time (min) | Compound Identity |

| 1 | 10.2 | 2.5 | Impurity A |

| 2 | 10.2 | 3.8 | Impurity B |

| 3 | 12.5 | 4.1 | This compound |

| 4 | 14.1 | 3.2 | Impurity C |

This table is for illustrative purposes and does not represent actual experimental data.

The increased peak capacity and resolving power of 2D-LC make it an invaluable tool for the detailed characterization of complex samples containing fluorinated compounds like this compound, particularly in pharmaceutical and environmental analyses. uwaterloo.canih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of modern chemical research, balancing computational cost with high accuracy for a wide range of chemical systems. rsc.orgsemanticscholar.org It is instrumental in exploring the fundamental characteristics of Butyl 2,2-difluoroacetate, from its three-dimensional shape to its spectroscopic signatures.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the lowest energy arrangement of its atoms. rsc.org For a flexible molecule like this compound, this process involves not just optimizing a single structure but also performing a conformational analysis to identify the most stable conformers arising from the rotation around single bonds, particularly within the butyl group. The final predicted properties are often a Boltzmann-weighted average over these stable conformers.

Once the geometry is optimized, DFT calculations elucidate the electronic structure, providing critical information about the molecule's inherent reactivity. Key electronic properties that can be determined include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule will interact with other chemical species in frontier molecular orbital theory.

Electrostatic Potential (ESP) Surface: The ESP map reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show negative potential around the carbonyl and ester oxygen atoms and positive potential near the carbonyl carbon and the hydrogen atoms of the butyl group.

Partial Atomic Charges: These calculations assign a numerical charge to each atom, quantifying the effects of electronegativity differences. The two fluorine atoms create a strong electron-withdrawing effect, significantly influencing the charge distribution and reactivity of the adjacent carbonyl group.

These computational outputs are essential for predicting how the molecule will behave in a chemical reaction.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C=O) | Carbonyl bond length | ~1.21 Å |

| r(C-CF₂) | Bond length between carbonyl C and difluoro C | ~1.53 Å |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C-O) | Ester C-O single bond length | ~1.34 Å |

| ∠(O=C-O) | Ester group bond angle | ~124° |

| ∠(F-C-F) | Gem-difluoro bond angle | ~108° |

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful method for structure verification when compared with experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can obtain theoretical chemical shifts. For flexible molecules, achieving high accuracy requires averaging the results over the most stable, low-energy conformers. d-nb.info Studies on various organic compounds have shown that modern DFT methods can predict ¹H chemical shifts with a mean absolute error (MAE) of less than 0.2 ppm and ¹³C shifts with an MAE of less than 2.0 ppm compared to experimental values. d-nb.inforesearchgate.netnih.gov

Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies of a molecule. unibo.it These calculated frequencies correspond to the fundamental vibrational modes that are observed as absorption bands in an infrared (IR) spectrum. A key application is the assignment of specific experimental IR bands to the stretching or bending of particular bonds or functional groups. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity, which improves the agreement with experimental spectra. nih.gov

| Spectroscopy Type | Parameter | Hypothetical Experimental Value (ppm) | Predicted DFT Value (ppm) |

|---|---|---|---|

| ¹³C NMR | C=O | 162.5 | 163.0 |

| CF₂ | 110.0 (t) | 110.5 (t) | |

| O-CH₂ | 68.0 | 67.5 | |

| ¹⁹F NMR | CF₂ | -115.0 (t) | -114.5 (t) |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Butyl) | 2980 - 2850 | Stretching of C-H bonds in the alkyl chain |

| C=O Stretch | ~1785 | Stretching of the carbonyl double bond |

| C-F Stretch | 1200 - 1050 | Asymmetric and symmetric stretching of C-F bonds |

| C-O Stretch | 1250 - 1100 | Stretching of the ester C-O single bonds |

Reaction Mechanism Investigations

Beyond static properties, computational chemistry is invaluable for elucidating the dynamic processes of chemical reactions. DFT calculations can map the entire potential energy surface of a reaction, detailing the transformation from reactants to products and providing a deeper understanding of reaction kinetics and selectivity.

A chemical reaction proceeds along a reaction coordinate that passes through a high-energy point known as the transition state (TS). A transition state is identified computationally as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. rsc.org The energy difference between the reactants and the transition state defines the activation barrier (activation energy). caprysses.fr This barrier is the most critical factor determining the rate of a reaction; a lower activation barrier corresponds to a faster reaction.

| Reaction Type | Description | Plausible Activation Barrier (kcal/mol) | Reference System |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Attack of OH⁻ on the carbonyl carbon | 10 - 15 | Ester Hydrolysis |

| Radical Addition | Addition of a radical to the carbonyl group | 5 - 10 | Radical Carbonyl Additions |

| H-Abstraction from Butyl Chain | Removal of H• from the butyl group by •OH | 2 - 5 | Butyl Formate + •OH caprysses.fr |

Many reactions proceed through multiple steps involving the formation of short-lived, high-energy species known as reactive intermediates. researchgate.net Computational studies can determine the structures and relative energies of these intermediates, helping to build a complete picture of the reaction pathway. nih.gov

For this compound, several types of reactive intermediates can be envisaged depending on the reaction conditions:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions like hydrolysis or aminolysis, the initial attack of a nucleophile on the carbonyl carbon forms a tetrahedral intermediate. researchgate.net

Radical Intermediates: In reactions initiated by photoredox catalysis, a single-electron transfer (SET) to the molecule could lead to the formation of a radical anion, which may then fragment. For instance, reactions involving related compounds like ethyl 2-bromo-2,2-difluoroacetate generate the •CF₂CO₂Et radical intermediate. mdpi.com

Difluorocarbene: Under certain conditions, related difluoroacetate (B1230586) precursors can eliminate to form difluorocarbene (:CF₂), a highly reactive intermediate capable of undergoing cycloadditions. chinesechemsoc.org

Metal-Complexed Intermediates: In transition-metal-catalyzed reactions, the molecule would be part of various organometallic intermediate complexes throughout the catalytic cycle. nih.govnih.gov

By computationally mapping the pathways connecting reactants, intermediates, transition states, and products, a complete mechanistic hypothesis can be constructed. mdpi.comnih.gov

| Intermediate Type | Structure/Description | Associated Reaction Type |

|---|---|---|

| Tetrahedral Intermediate | R-C(O⁻)(Nu)-CF₂COOBu | Nucleophilic Acyl Substitution |

| Difluoroacetyl Radical | •CF₂COOBu | Photoredox Catalysis, Radical Reactions mdpi.com |

| Enolate | ⁻CF₂COOBu | Base-catalyzed reactions |

| Organometallic Complex | LₙM(CF₂COOBu) | Transition-Metal Catalysis nih.gov |

When a reaction can proceed via multiple pathways to yield different structural isomers (regioisomers) or stereoisomers, it is termed selective. chemrxiv.org DFT calculations are exceptionally useful for predicting and explaining this selectivity by comparing the activation barriers of the competing pathways. The pathway with the lowest activation barrier will be kinetically favored, leading to the major product.

Regioselectivity: This refers to the preference for bond formation at one position over another. For example, in the hydroboration of an unsaturated derivative of this compound, DFT could be used to calculate the activation energies for the addition of boron to the α- versus the β-carbon, thereby predicting the regiochemical outcome. nih.gov In radical reactions, selectivity is often governed by the attack at the less sterically hindered site or the site that forms the most stable radical intermediate. chinesechemsoc.org

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another (e.g., enantiomers or diastereomers). In a copper-catalyzed enantioselective hydroboration of difluoroalkyl-substituted alkenes, both the choice of a chiral ligand and the substrate's geometry dictate the outcome. nih.gov DFT can model the transition states for the formation of different stereoisomers. The calculated energy difference between these transition states can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. nih.govrsc.org

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (α-addition) | Radical adds to the carbon α to the ester group | 12.5 | Minor Product |

| Pathway B (β-addition) | Radical adds to the carbon β to the ester group | 9.0 | Major Product (Favored) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. uel.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time, offering insights that complement experimental findings. siesta-project.orgiisc.ac.in For this compound, MD simulations would be instrumental in understanding its dynamic properties in various environments.

Conformational Analysis and Dynamic Behavior

The flexibility of the butyl chain and the rotational freedom around the ester linkage in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies.

Theoretical studies on the related methyl difluoroacetate have identified multiple stable conformers. researchgate.net For instance, DFT calculations have shown the existence of cis and gauche conformers with small energy differences between them. researchgate.net A similar approach for this compound would involve systematic rotation of the dihedral angles along the C-C and C-O bonds to map out the potential energy surface and identify the low-energy conformers.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. wikipedia.orgnumberanalytics.com Solvents can stabilize or destabilize different conformers or transition states to varying degrees, thereby altering equilibrium constants and reaction rates. wikipedia.org

For this compound, the polarity of the solvent would be a critical factor. Polar solvents would be expected to stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. wikipedia.org Computational studies on similar fluoroacetates have shown that the relative energies of conformers can change significantly with solvent polarity. researchgate.net For example, in methyl fluoroacetate, the presence of a polar solvent like DMSO can invert the relative stability of its cis and trans conformers compared to the gas phase. researchgate.net

To study these effects on this compound, MD simulations would be performed with the molecule solvated in explicit solvent molecules (e.g., water, acetonitrile, or a nonpolar solvent like hexane). These simulations would provide a detailed picture of the solvent-solute interactions and how the solvent shell organizes around the different parts of the molecule. This, in turn, would allow for the calculation of solvation free energies for different conformers, providing a quantitative measure of the solvent's impact on the conformational equilibrium. Understanding these solvent effects is crucial for predicting the behavior of this compound in different chemical environments and for interpreting experimental data obtained in solution.

Applications in Organic Synthesis and Intermediates for Specialized Materials

Precursor in the Synthesis of Fluorinated Compounds

Fluorinated compounds are of immense interest due to their unique properties, which are leveraged in pharmaceuticals, agrochemicals, and materials science. nih.govcas.cn Esters of difluoroacetic acid are fundamental precursors for creating these specialized molecules.

Building Block for Diverse Organic Molecules

Alkyl difluoroacetates serve as versatile building blocks in synthetic organic chemistry. They can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to difluorinated alcohols. vulcanchem.com The ester group itself, in this case, the butyl ester, can be cleaved or modified, allowing for further molecular manipulation. While specific examples for Butyl 2,2-difluoroacetate are scarce, related compounds like tert-butyl 2-bromo-2,2-difluoroacetate are widely used to introduce difunctional groups into target molecules.

A key application for related structures is in cyclopropanation reactions. For instance, n-butyl acrylate (B77674) reacts with a difluorocarbene source to yield n-Butyl 2,2-difluorocyclopropanecarboxylate. researchgate.netorgsyn.orgorgsyn.org This reaction highlights how a butyl ester moiety is incorporated into a complex fluorinated structure, demonstrating its utility as a building block for creating gem-difluorocyclopropanes, which are important structural motifs in medicinal chemistry. researchgate.netresearchgate.net

Synthesis of Fluorinated Pharmaceutical Intermediates

The incorporation of fluorine, particularly the difluoromethyl (CF2H) or difluoromethylene (CF2) group, can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govvulcanchem.com Consequently, fluorinated building blocks are crucial in pharmaceutical research.

Analogous compounds like tert-butyl 2-bromo-2,2-difluoroacetate and ethyl 4-(tert-butyl)-alpha,alpha-difluorophenylacetate are utilized as key intermediates in the synthesis of potential therapeutic agents, including antiviral compounds, anticancer drugs, and γ-secretase inhibitors for Alzheimer's disease therapy. vulcanchem.com The difluoroacetate (B1230586) moiety in these molecules is valued for improving the metabolic profile of the final drug substance. vulcanchem.com Given these precedents, this compound is a plausible precursor for similar pharmaceutical intermediates.

Table 1: Pharmaceutical Applications of Analogous Difluoroacetate Esters

| Application Area | Analogous Compound Example | Therapeutic Target/Use | Source(s) |

|---|---|---|---|

| Antiviral Agents | tert-Butyl 2-bromo-2,2-difluoroacetate | Viral Replication | |

| Anticancer Compounds | tert-Butyl 2-bromo-2,2-difluoroacetate | Precursor for anticancer agents | |

| Alzheimer's Disease | Ethyl 4-(tert-butyl)-alpha,alpha-difluorophenylacetate | γ-Secretase Inhibitors | vulcanchem.com |

| Protease Inhibitors | Ethyl 4-(tert-butyl)-alpha,alpha-difluorophenylacetate | Proteases | vulcanchem.com |

Utilization in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and selective herbicides and insecticides. nih.gov The reactivity of compounds like tert-butyl 2-bromo-2,2-difluoroacetate allows for the synthesis of agrochemicals with improved efficacy. Derivatives of this compound have been modified to create potent herbicides that target specific weed species. This suggests a potential role for this compound and its derivatives in the development of next-generation crop protection agents.

Strategic Role in Difluoromethylation

Difluoromethylation, the process of introducing a difluoromethyl (CF2H) or a related difunctionalized group into a molecule, is a key strategy in medicinal chemistry. cas.cn The CF2H group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. nih.gov

Introduction of the Difluoromethyl (CF2H) Group into Complex Architectures

Reagents derived from difluoroacetic acid are central to introducing the CF2H group. While direct difluoromethylation using this compound is not explicitly detailed, related bromo-esters like ethyl bromodifluoroacetate are known to generate a ·CF2CO2Et radical, which can then be incorporated into various molecular scaffolds. nih.gov

Furthermore, difluorocarbene (:CF2), which can be generated from precursors like trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate (TFDA), is a powerful tool for building complex fluorinated molecules. researchgate.netorgsyn.org The reaction of difluorocarbene with n-butyl acrylate to form n-Butyl 2,2-difluorocyclopropanecarboxylate is a prime example of how a difluoromethylene group is strategically installed into a molecule containing a butyl ester, effectively creating a complex architecture. researchgate.netorgsyn.orgorgsyn.org This process underscores the importance of butyl esters in accessing valuable, fluorinated building blocks. researchgate.net

Development of Selective Difluoromethylation Protocols

Achieving selectivity (chemo-, regio-, and stereoselectivity) is a major goal in developing synthetic methods. Several protocols have been developed for selective difluoromethylation, often relying on transition-metal catalysis or radical pathways. cas.cnnih.gov For example, ruthenium catalysts have been employed for the para-selective C-H difluoromethylation of anilides using ethyl bromodifluoroacetate as the source of the difluoromethylating radical. nih.gov This highlights how the choice of catalyst and directing groups can control the position of functionalization.

These established protocols for related difluoroacetate esters provide a blueprint for the potential development of selective difluoromethylation reactions using this compound. The specific properties of the butyl group could influence solubility and steric interactions, potentially offering advantages in certain synthetic contexts.

Table 2: Reagents for Difluoromethylation and Related Transformations

| Reagent/Precursor | Transformation Type | Application | Source(s) |

|---|---|---|---|

| Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) | Difluorocarbene generation | Difluorocyclopropanation of alkenes like n-butyl acrylate | researchgate.netorgsyn.org |

| Ethyl bromodifluoroacetate | Radical difluoromethylation | C-H difluoromethylation of arenes | nih.gov |

| Zinc difluoromethanesulfinate (DFMS) | Radical difluoromethylation | Direct C-H difluoromethylation of heterocycles | nih.gov |

| Phenyl(trifluoromethyl)mercury | Difluorocarbene generation | Synthesis of gem-difluorocyclopropanes | researchgate.net |

Synthesis of Value-Added Derivatives

The chemical reactivity of this compound allows it to serve as a versatile precursor for a variety of value-added chemical entities. Its applications in organic synthesis are centered on the strategic introduction of the difluoroacetate moiety or its transformation into other valuable fluorinated building blocks.

Formation of Substituted Difluoroacetates through Nucleophilic Processes

While this compound itself is not typically the direct substrate for nucleophilic substitution at the difluorinated carbon, related α-halodifluoroacetates, such as tert-butyl 2-bromo-2,2-difluoroacetate, are highly reactive towards nucleophiles. The bromine atom in such compounds is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. sinica.edu.tw This reactivity allows for the synthesis of various substituted tert-butyl 2,2-difluoroacetates. The general mechanism for these reactions falls under the category of nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway depending on the substrate and reaction conditions. masterorganicchemistry.comtutoring-blog.co.uk

The reaction rate and mechanism are influenced by several factors, including the nature of the alkyl group (primary, secondary, tertiary), the strength of the nucleophile, and the stability of the leaving group. sinica.edu.twmasterorganicchemistry.com For instance, tertiary halides like tert-butyl derivatives tend to favor SN1 reactions due to the formation of a stable carbocation. tutoring-blog.co.uk

Key reactions involving α-bromo-2,2-difluoroacetates include:

Reaction with Amines: Primary and secondary amines can displace the bromide to form α-amino-2,2-difluoroacetates.

Reaction with Thiols: Thiols react to yield α-thio-2,2-difluoroacetates.

These reactions are instrumental in creating a diverse library of fluorinated compounds with potential applications in medicinal and agricultural chemistry.

Table 1: Examples of Nucleophilic Substitution on α-Bromo-2,2-difluoroacetate Derivatives

| Nucleophile | Product Class | Potential Application Area |

|---|---|---|

| Amines | α-Amino-2,2-difluoroacetates | Pharmaceuticals, Agrochemicals |

Preparation of Difluorocyclopropane Carboxylates and Related Cycloadditions

A significant application of reagents derived from or related to difluoroacetic acid is in the synthesis of gem-difluorocyclopropanes through the [2+1] cycloaddition of difluorocarbene (:CF₂) to alkenes. researchgate.netbeilstein-journals.orgresearchgate.net Butyl 2,2-difluorocyclopropanecarboxylate is a prominent example of a value-added derivative synthesized through this methodology. orgsyn.orgorgsyn.org

The difluorocarbene is typically generated in situ from a suitable precursor. researchgate.netbeilstein-journals.org While this compound itself is not the direct carbene source, precursors like trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) are employed to generate difluorocarbene, which then reacts with alkenes such as n-butyl acrylate. researchgate.netorgsyn.orgorgsyn.org The reaction of difluorocarbene with n-butyl acrylate provides a direct route to n-butyl 2,2-difluorocyclopropanecarboxylate. researchgate.netorgsyn.orgorgsyn.org

The synthesis can be summarized as follows:

Generation of Difluorocarbene: A precursor like TFDA decomposes in the presence of a catalyst (e.g., sodium fluoride) to generate difluorocarbene. researchgate.netorgsyn.org

Cycloaddition: The highly reactive difluorocarbene adds across the double bond of an alkene, such as n-butyl acrylate, to form the three-membered difluorocyclopropane ring. researchgate.netorgsyn.org

This method is highly efficient for the difluorocyclopropanation of a variety of alkenes, including those that are electron-deficient. researchgate.netbeilstein-journals.org The resulting difluorocyclopropane carboxylates are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals. chinesechemsoc.orgresearchgate.net

Table 2: Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate

| Reactant 1 | Reactant 2 | Difluorocarbene Precursor | Catalyst | Product | Yield |

|---|

Generation of Fluorinated Heterocycles

Difluorocarbene, generated from precursors related to difluoroacetic acid, is a key intermediate in the synthesis of various fluorinated heterocyclic compounds. chim.itmdpi.com These reactions often proceed through cycloaddition pathways where the difluorocarbene acts as a one-carbon synthon. chim.it

The strategies for synthesizing fluorinated heterocycles using difluorocarbene can be categorized as:

Direct Methods: These involve the reaction of free difluorocarbene or its transition metal complexes with suitable substrates. chim.it For example, [4+1] annulation reactions between difluorocarbene and conjugated four-atom systems can lead to five-membered difluorinated heterocycles. chim.it

Indirect Methods: In this approach, fluorinated cyclopropanes, synthesized via difluorocarbene addition to alkenes, are used as intermediates. chim.it The ring strain in these cyclopropanes facilitates subsequent ring-opening and rearrangement reactions to form heterocyclic systems. chim.it